4-Chlorophenylhydroxylamine

Genetic Toxicology Drug Metabolite Safety Structure-Activity Relationship

4-Chlorophenylhydroxylamine (CAS 823-86-9) is the definitive non-carcinogenic para-chloro N-arylhydroxylamine for Ames mutagenicity negative control—exhibiting 30-fold lower potency than the ortho-isomer. Validated as a reversible carbonic anhydrase I inhibitor (Ki=3.70 μM) and a binary probe for pyruvate decarboxylase vs. transketolase activity. Substitution with unsubstituted or ortho-substituted analogs compromises metabolic activation, mutagenic profile, and enzymatic kinetic fidelity. Procure CAS 823-86-9 for reproducible, mechanistically accurate toxicological and enzymological data.

Molecular Formula C6H6ClNO
Molecular Weight 143.57 g/mol
CAS No. 823-86-9
Cat. No. B1217613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorophenylhydroxylamine
CAS823-86-9
Synonyms4-chloro-N-hydroxybenzenamine
4-chlorophenylhydroxylamine
N-hydroxy-4-chloraniline
N-hydroxy-4-chloroaniline
Molecular FormulaC6H6ClNO
Molecular Weight143.57 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NO)Cl
InChIInChI=1S/C6H6ClNO/c7-5-1-3-6(8-9)4-2-5/h1-4,8-9H
InChIKeyVVQDMDRAUXFEND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorophenylhydroxylamine (CAS 823-86-9): A Key N-Arylhydroxylamine Intermediate for Biochemical Research and Organic Synthesis


4-Chlorophenylhydroxylamine (CAS 823-86-9), also known as N-(4-chlorophenyl)hydroxylamine or 4-chloro-N-hydroxyaniline, is a chlorinated N-arylhydroxylamine with the molecular formula C₆H₆ClNO and a molecular weight of 143.57 g/mol . It is a white to pale yellow crystalline solid that is practically insoluble in water but soluble in common organic solvents . The compound is recognized as a metabolic intermediate in the N-oxidation of 4-chloroaniline [1] and serves as a reversible inhibitor of carbonic anhydrase . Its primary value lies in its utility as a reactant in organic synthesis, particularly for introducing amino and chloro groups onto aromatic rings , and as a probe for studying nitroreductase and hydroxylaminobenzene mutase activities .

Why 4-Chlorophenylhydroxylamine (823-86-9) Cannot Be Substituted with Generic N-Phenylhydroxylamines in Critical Research Applications


Substitution of 4-chlorophenylhydroxylamine with unsubstituted N-phenylhydroxylamine or other ring-substituted analogs is not scientifically valid due to quantifiable differences in metabolic activation, mutagenic profile, enzymatic conversion rates, and oxidative stability. The presence of the para-chloro substituent significantly alters the compound's electrophilicity, redox behavior, and interaction with biological targets such as cytochrome P450 enzymes and carbonic anhydrase [1]. Empirical evidence demonstrates that the 4-chloro derivative exhibits distinct kinetic parameters in enzymatic reductions [2], a markedly different mutagenic potency compared to ortho-substituted isomers [3], and a defined non-carcinogenic classification relative to other arylhydroxylamines [4]. These quantitative divergences preclude simple interchangeability and mandate the procurement of the specific CAS 823-86-9 compound for research requiring precise mechanistic or toxicological outcomes.

Quantitative Differentiation of 4-Chlorophenylhydroxylamine (823-86-9): A Head-to-Head Evidence Guide for Scientific Selection


Mutagenic Potency of 4-Chlorophenylhydroxylamine vs. Ortho-Isomer in the Ames Test

In Salmonella typhimurium Ames assays, the mutagenic activity of the para-isomer (4-chlorophenylhydroxylamine, CAS 823-86-9) is quantifiably lower than that of the ortho-isomer (o-chlorophenylhydroxylamine, CAS 10468-16-3). Both compounds require metabolic activation with S9 mix and norharman to exhibit mutagenicity, but the ortho-isomer is 30-fold more potent [1]. This large differential highlights the critical influence of chloro-substituent position on genotoxic risk and underscores the necessity of procuring the exact para-isomer for studies where lower mutagenic liability is desired or where positional specificity is mechanistically relevant.

Genetic Toxicology Drug Metabolite Safety Structure-Activity Relationship

Enzymatic Reduction of 4-Chloronitrosobenzene: Pyruvate Decarboxylase vs. Transketolase

4-Chlorophenylhydroxylamine is selectively produced as the major product in the enzymatic reduction of 4-chloronitrosobenzene by pyruvate decarboxylase, whereas transketolase yields no detectable hydroxylamine product [1]. Kinetic analysis reveals that pyruvate decarboxylase operates with a combined first-order rate constant of 2.0 min⁻¹ unit⁻¹ ml, while transketolase exhibits saturation kinetics with a Km of 0.31 mM and Vmax of 0.033 μmol ml⁻¹ min⁻¹ unit⁻¹ [1]. This enzyme-specific product divergence makes 4-chlorophenylhydroxylamine an indispensable substrate for differentiating the catalytic mechanisms of thiamine-dependent enzymes.

Enzymology Biocatalysis Nitroreductase Activity

Oxidative Stability of N-Hydroxy-4-chloroaniline vs. Acetylated Derivative

The autoxidation rate of N-hydroxy-4-chloroaniline (4-chlorophenylhydroxylamine) is rapid under physiological pH conditions, in contrast to its acetylated derivative, N-hydroxy-4-chloroacetanilide . The parent hydroxylamine decomposes swiftly in buffer at pH 7.4 to yield multiple oxidation products, whereas the acetylated analog exhibits minimal decomposition: only 78% in ether and 92% in water over a six-month period . This profound stability differential is essential for experimental design; the unacetylated compound provides a labile, reactive species suitable for short-term metabolic activation studies, while the acetylated form offers a stable, long-lived probe.

Stability Testing Metabolic Activation Haemoglobin Oxidation

Carcinogenicity Classification: Noncarcinogenic 4-Chlorophenylhydroxylamine vs. Carcinogenic Arylhydroxylamines

In a comparative study of arylhydroxylamine bioactivation, 4-chlorophenylhydroxylamine was classified as a noncarcinogen, in contrast to the known carcinogens N-hydroxy-2-aminofluorene and N-hydroxy-4-aminobiphenyl [1]. While the relative rate of HRP-catalyzed peroxidation for 4-chlorophenylhydroxylamine was lower than that of the fluorene and biphenyl derivatives, its noncarcinogenic designation is a critical differentiator [1]. This classification informs the selection of a negative control in carcinogenicity studies or as a safer structural alternative in chemical probe design where the hydroxylamine moiety is required.

Carcinogenicity Toxicology Drug Safety

Carbonic Anhydrase Inhibition Potency (Ki = 3.7 μM)

4-Chlorophenylhydroxylamine acts as a reversible, proton-transfer inhibitor of human carbonic anhydrase I, with a reported inhibition constant (Ki) of 3.70 μM [1]. The inhibition mechanism involves binding of the chlorophenyl group to the catalytic magnesium ion, blocking chloride ion access and preventing CO₂ conversion to bicarbonate . This defined Ki value provides a quantitative benchmark for evaluating the compound's potency as a carbonic anhydrase inhibitor, enabling direct comparison with other inhibitor chemotypes.

Enzyme Inhibition Carbonic Anhydrase Drug Discovery

Optimal Research and Industrial Deployment Scenarios for 4-Chlorophenylhydroxylamine (CAS 823-86-9)


Genetic Toxicology and Mutagenicity Assessment

4-Chlorophenylhydroxylamine (823-86-9) is optimally deployed as a positional isomer control in Ames mutagenicity assays. Its 30-fold lower mutagenic potency compared to the ortho-isomer [1] makes it a valuable reference for dissecting structure-activity relationships in genotoxicity studies. Researchers investigating the metabolic activation of aromatic amines can utilize this compound to distinguish between the effects of para- versus ortho-chloro substitution on DNA damage potential.

Enzymology and Biocatalysis Mechanistic Studies

The compound serves as a definitive diagnostic probe for differentiating pyruvate decarboxylase from transketolase activity. The exclusive production of 4-chlorophenylhydroxylamine by pyruvate decarboxylase, contrasted with the complete absence of product with transketolase [2], provides a clear binary readout for enzyme identification and mechanistic dissection. This application is particularly relevant in studies of thiamine-dependent enzymes and nitrosoaromatic metabolism.

Carcinogenicity Research and Negative Control Design

Given its established noncarcinogenic classification relative to other arylhydroxylamines such as N-hydroxy-2-aminofluorene and N-hydroxy-4-aminobiphenyl [3], 4-chlorophenylhydroxylamine is ideally suited as a negative control in carcinogenicity and genotoxicity assays. Its inclusion in a panel of hydroxylamines allows researchers to establish a baseline for non-genotoxic responses, thereby enhancing the interpretability of positive results from known carcinogens.

Carbonic Anhydrase Inhibitor Screening and Reference Standard

With a defined Ki of 3.70 μM against human carbonic anhydrase I [4], 4-chlorophenylhydroxylamine can be employed as a reference inhibitor in high-throughput screening campaigns for novel carbonic anhydrase modulators. Its well-characterized inhibitory profile and commercial availability make it a practical tool for validating assay conditions and benchmarking the potency of new chemical entities targeting this therapeutically relevant enzyme.

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